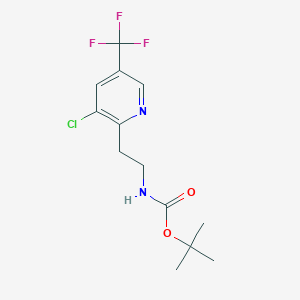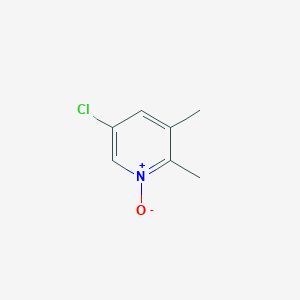
5-Chloro-2,3-dimethylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 3-positions, along with an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpyridine 1-oxide typically involves the chlorination of 2,3-dimethylpyridine N-oxide. One common method includes the following steps:
Starting Material: 2,3-Dimethylpyridine N-oxide.
Chlorination: The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an appropriate solvent like acetonitrile (CH3CN).
Reaction Conditions: The mixture is refluxed for several hours to ensure complete chlorination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the corresponding amine using reducing agents like zinc dust and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2,3-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2,3-dimethylpyridine 1-oxide largely depends on its chemical reactivity. The N-oxide group can participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. This can affect the compound’s interaction with biological targets, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dimethylpyridine N-oxide: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-2,3-dimethylpyridine: Similar structure but without the N-oxide group, affecting its chemical properties and reactivity.
5-Bromo-2,3-dimethylpyridine 1-oxide: Bromine instead of chlorine, which can lead to different reactivity patterns.
Uniqueness
5-Chloro-2,3-dimethylpyridine 1-oxide is unique due to the combination of the chlorine substituent and the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential biological activities.
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
5-chloro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChIキー |
ZAHUWPJOAKYIOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C[N+](=C1C)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


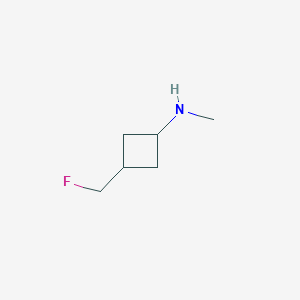

![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
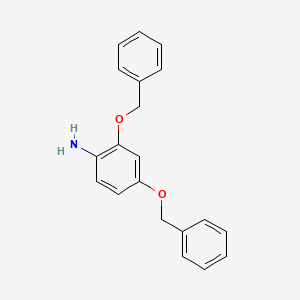
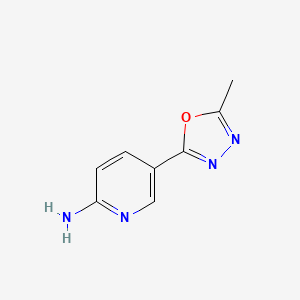


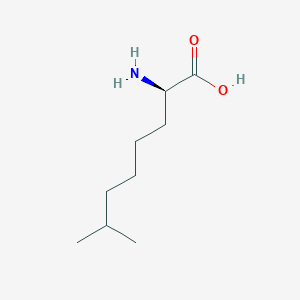


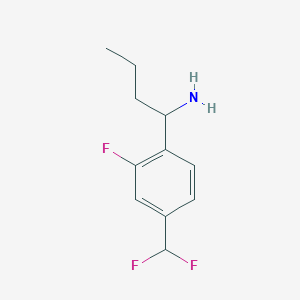
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
